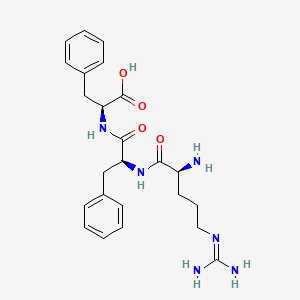
L-Phenylalanine, L-arginyl-L-phenylalanyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalanine, L-arginyl-L-phenylalanyl- is a compound that combines the amino acids L-phenylalanine and L-arginine. L-phenylalanine is an essential amino acid that plays a crucial role in the biosynthesis of other amino acids and is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine . L-arginine is a semi-essential amino acid involved in various metabolic processes, including the synthesis of nitric oxide, which is important for cardiovascular health .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, L-arginyl-L-phenylalanyl- typically involves peptide bond formation between the amino acids. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis uses proteases or peptidases to catalyze the formation of peptide bonds under mild conditions, which can be more environmentally friendly and cost-effective compared to chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine, L-arginyl-L-phenylalanyl- can undergo various chemical reactions, including:
Oxidation: The phenylalanine moiety can be oxidized to form tyrosine derivatives.
Reduction: Reduction reactions can modify the arginine side chain.
Substitution: The amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkylating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include modified amino acids and peptides with altered functional groups, which can have different biological activities .
Scientific Research Applications
L-Phenylalanine, L-arginyl-L-phenylalanyl- has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in neurotransmitter synthesis and cardiovascular health.
Industry: Used in the production of pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of L-Phenylalanine, L-arginyl-L-phenylalanyl- involves its incorporation into proteins and peptides, where it can influence their structure and function. L-phenylalanine is converted into tyrosine, which is further metabolized into neurotransmitters like dopamine, norepinephrine, and epinephrine. L-arginine is involved in the synthesis of nitric oxide, which plays a key role in vasodilation and cardiovascular health .
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine: An essential amino acid involved in protein synthesis and neurotransmitter production.
L-Arginine: A semi-essential amino acid important for nitric oxide synthesis and cardiovascular health.
L-Tyrosine: A derivative of L-phenylalanine involved in the synthesis of catecholamines
Uniqueness
L-Phenylalanine, L-arginyl-L-phenylalanyl- is unique due to its combination of L-phenylalanine and L-arginine, which allows it to participate in diverse biochemical pathways and exert multiple physiological effects. This combination can enhance its potential therapeutic applications compared to individual amino acids .
Properties
CAS No. |
58200-59-2 |
|---|---|
Molecular Formula |
C24H32N6O4 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C24H32N6O4/c25-18(12-7-13-28-24(26)27)21(31)29-19(14-16-8-3-1-4-9-16)22(32)30-20(23(33)34)15-17-10-5-2-6-11-17/h1-6,8-11,18-20H,7,12-15,25H2,(H,29,31)(H,30,32)(H,33,34)(H4,26,27,28)/t18-,19-,20-/m0/s1 |
InChI Key |
MNBHKGYCLBUIBC-UFYCRDLUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


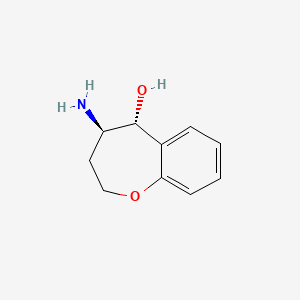
![Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-1-phenyl-](/img/structure/B14607433.png)
![1-[2-(2-Methylphenyl)propyl]-1H-imidazole](/img/structure/B14607435.png)
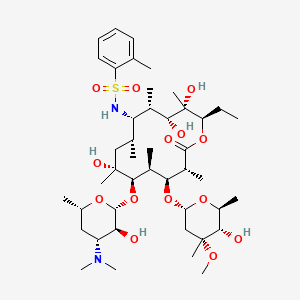
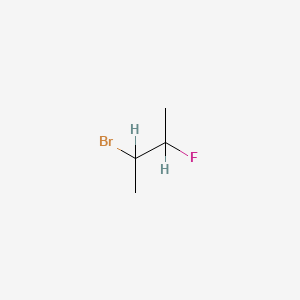
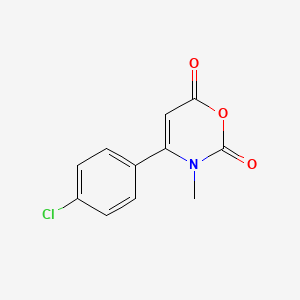
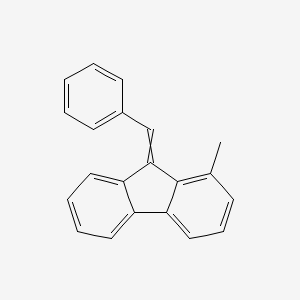

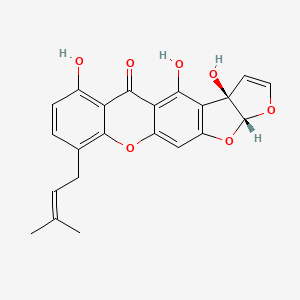
![3-Methyl-5-(methylsulfanyl)-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B14607472.png)
![N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid](/img/structure/B14607480.png)
stannane](/img/structure/B14607483.png)

![N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide](/img/structure/B14607508.png)
